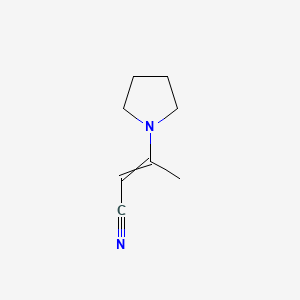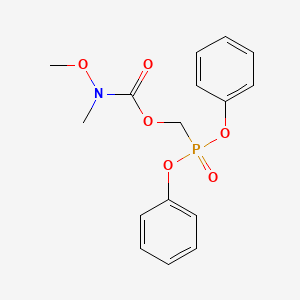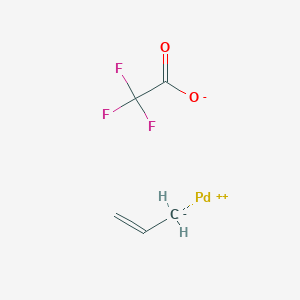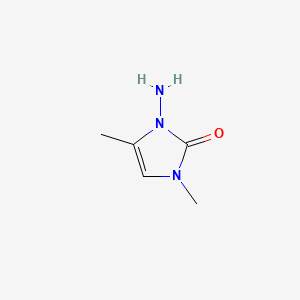
1,4-Cyclohexanediol, 1-ethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexanediol, 1-ethynyl- is an organic compound that features a cyclohexane ring with two hydroxyl groups at the 1 and 4 positions, and an ethynyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanediol, 1-ethynyl- can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 1,4-cyclohexanedione in the presence of a suitable catalyst such as RANEY® Ni. The reaction is typically carried out under high pressure and temperature conditions to achieve high yields .
Industrial Production Methods
Industrial production of 1,4-cyclohexanediol, 1-ethynyl- often involves the use of renewable resources such as lignocellulosic biomass. The process includes the reductive catalytic fractionation (RCF) of woody biomass to obtain lignin-derived dimers and oligomers, which are then transformed into 1,4-cyclohexanediol through catalytic methodologies .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexanediol, 1-ethynyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or amines under appropriate conditions .
Major Products Formed
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Cyclohexanediol, 1-ethynyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-cyclohexanediol, 1-ethynyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups and the ethynyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,4-cyclohexanediol, 1-ethynyl- include:
- 1,4-Cyclohexanediol
- 1,4-Cyclohexanedione
- 1,4-Cyclohexanediamine
Uniqueness
1,4-Cyclohexanediol, 1-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-ethynylcyclohexane-1,4-diol |
InChI |
InChI=1S/C8H12O2/c1-2-8(10)5-3-7(9)4-6-8/h1,7,9-10H,3-6H2 |
Clé InChI |
IBUGAQLPTIOAQU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCC(CC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)

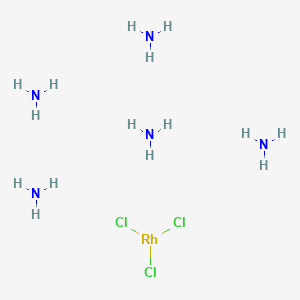

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)



